4,4-Dichloro-2-butenoic acid

Description

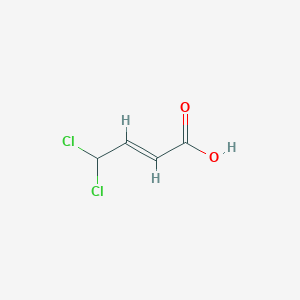

Structure

2D Structure

3D Structure

Properties

CAS No. |

16502-88-8 |

|---|---|

Molecular Formula |

C4H4Cl2O2 |

Molecular Weight |

154.98 g/mol |

IUPAC Name |

(E)-4,4-dichlorobut-2-enoic acid |

InChI |

InChI=1S/C4H4Cl2O2/c5-3(6)1-2-4(7)8/h1-3H,(H,7,8)/b2-1+ |

InChI Key |

XLGXDNRJBKTMBF-OWOJBTEDSA-N |

SMILES |

C(=CC(=O)O)C(Cl)Cl |

Isomeric SMILES |

C(=C/C(=O)O)\C(Cl)Cl |

Canonical SMILES |

C(=CC(=O)O)C(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4,4 Dichloro 2 Butenoic Acid and Its Functionalized Derivatives

Established Synthetic Routes to 4,4-Dichloro-2-butenoates

An established method for synthesizing 4,4-dichloro-2-butenoic acid derivatives involves a Wittig-type reaction. This approach utilizes the reaction of 1,1-dichloroacetaldehyde hydrate (B1144303) with a phosphorus ylide. Current time information in Bangalore, IN. The general procedure is carried out under an inert atmosphere, typically argon, and involves the slow addition of the aldehyde to a solution of the corresponding phosphorus ylide in a dry solvent like dichloromethane (B109758) at a reduced temperature (0 °C). Current time information in Bangalore, IN. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure completion.

The workup process involves extraction with a saturated aqueous solution of ammonium (B1175870) chloride and dichloromethane. The combined organic layers are subsequently dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. Current time information in Bangalore, IN. Final purification of the crude product is achieved through flash column chromatography. Current time information in Bangalore, IN. This method has been successfully employed to synthesize various esters of this compound, with reported yields of around 42-43%. Current time information in Bangalore, IN.

Precursor Design and Synthesis Strategies

The key precursors for the synthesis of this compound derivatives via the Wittig reaction are stabilized phosphorus ylides. These ylides are typically prepared from the corresponding phosphonium (B103445) salts, which are in turn synthesized from the reaction of a phosphine, most commonly triphenylphosphine (B44618), with an alkyl halide. libretexts.org

The synthesis of ester- or amide-stabilized phosphorus ylides is crucial for introducing the desired functional group into the final product. For instance, (alkoxycarbonylmethyl)triphenylphosphonium halides are common precursors for ester-stabilized ylides and can be synthesized by reacting triphenylphosphine with an α-bromoacetate. nih.gov The resulting phosphonium salt is then treated with a strong base, such as sodium hydride or butyllithium, to generate the nucleophilic ylide. harvard.edumasterorganicchemistry.com

A variety of methods have been developed for the synthesis of stabilized phosphorus ylides. One common approach involves the reaction of dialkyl acetylenedicarboxylates with triphenylphosphine in the presence of an acidic compound like a phenol, imide, or amide. ingentaconnect.com This three-component reaction proceeds through the formation of a vinyltriphenylphosphonium salt intermediate, which then undergoes a Michael addition to yield the stabilized ylide. ingentaconnect.com These ylides are generally stable and can be isolated as crystalline solids. umich.edu

Advancements in Catalytic Synthesis of this compound Derivatives

Recent advancements in the field have led to the development of novel catalytic methodologies for the transformation of this compound derivatives. A significant development is the copper-catalyzed dimerization of these compounds when reacted with bis(pinacolato)diboron (B136004) (B₂pin₂). researchgate.nettandfonline.com This reaction yields densely functionalized products with high levels of chemo-, regio-, and diastereoselectivity. researchgate.nettandfonline.com

The optimization of this dimerization reaction has been extensively studied. tandfonline.com Key factors influencing the yield and diastereoselectivity include the choice of base, solvent, and the stoichiometry of the reagents. For example, using lithium tert-butoxide (LiOt-Bu) as the base was found to be crucial for achieving excellent diastereoselectivity. umich.edutandfonline.com The reaction is typically catalyzed by a copper(I) complex, such as one formed in situ from a copper precursor and a ligand like SIMes (1,3-dimesityl-4,5-dihydroimidazol-2-ylidene). tandfonline.com

The proposed mechanism for this copper-catalyzed dimerization involves several steps. umich.edutandfonline.com Initially, a copper-boryl (LCu–pin) complex is formed, which then undergoes a regioselective insertion into the double bond of the 4,4-dichloro-2-butenoate to form a β-borylated organocopper intermediate. umich.edutandfonline.com This intermediate is in equilibrium with a copper enolate. A salt metathesis reaction with the lithium base then generates a lithium enolate, which acts as the key nucleophile. umich.edutandfonline.com This enolate subsequently attacks a second molecule of the 4,4-dichloro-2-butenoate, leading to the formation of the dimerized product. umich.edutandfonline.com

The resulting dimeric structures are themselves versatile synthetic intermediates. For instance, they can be converted into densely functionalized cyclopropanes through a base-mediated intramolecular cyclization. ingentaconnect.comtandfonline.com This subsequent transformation highlights the synthetic utility of the initial catalytic dimerization.

Interactive Data Tables

Table 1: Optimization of Copper-Catalyzed Dimerization of Ethyl 4,4-dichloro-2-butenoate tandfonline.com

| Entry | Base | Solvent | B₂pin₂ (equiv.) | Yield (%) | Diastereomeric Ratio |

| 1 | NaOtBu | Toluene (B28343) | 1.5 | Low | Low |

| 2 | NaOtBu | Toluene | 1.0 | - | - |

| 3 | NaOtBu | Toluene | <1.0 | Decreased | - |

| 4 | LiOtBu | Toluene | 1.0 | 60 | >99:1 |

| 5 | KOtBu | Toluene | 1.0 | - | - |

| 6 | LiOtBu | THF | 1.0 | - | - |

| 7 | LiOtBu | CH₂Cl₂ | 1.0 | 15 | 1:1 (Z/E) |

Table 2: Scope of the Copper-Catalyzed Dimerization tandfonline.comresearchgate.net

| Substrate | Product | Yield (%) | Diastereomeric Ratio |

| Ethyl 4,4-dichloro-2-butenoate | Dimerized Ester | 60 | >99:1 |

| Other 4,4-dichloro-2-butenoates | Corresponding Dimer | Good | Excellent |

| 4,4-dichloro-2-butenamides | Corresponding Dimer | Good | Excellent |

Elucidation of Reactivity and Mechanistic Pathways of 4,4 Dichloro 2 Butenoic Acid Derivatives

Dimerization Processes under Transition Metal Catalysis

Recent investigations have uncovered a unique dimerization pathway for 4,4-dichloro-2-butenoic acid derivatives when subjected to copper catalysis in the presence of diboron (B99234) reagents. This process deviates from the expected reactivity for similar allylic gem-dichlorides, leading to novel, highly functionalized dimeric structures. nih.govresearchgate.net

Researchers have demonstrated that derivatives of this compound, such as ethyl 4,4-dichloro-2-butenoate, undergo an unusual dimerization when treated with bis(pinacolato)diboron (B136004) (B₂pin₂) under copper catalysis. nih.govbeilstein-journals.org This reaction yields structurally complex products with high levels of chemo-, regio-, and diastereoselectivity. beilstein-journals.org The process is notable for coupling two molecules of the dichloride without incorporating the boron reagent into the final product. nih.gov

The optimization of this reaction revealed several key parameters that influence its efficiency and selectivity. The choice of base and its associated metal cation is critical. While sodium tert-butoxide (NaOt-Bu) initiated the reaction, it resulted in low diastereoselectivity. beilstein-journals.org A significant breakthrough was achieved by using lithium tert-butoxide (LiOt-Bu), which led to the formation of the dimerization product as a single diastereomer. beilstein-journals.orgbeilstein-journals.org The nature of the N-heterocyclic carbene (NHC) ligand on the copper catalyst and the solvent also play important roles, with toluene (B28343) being a suitable solvent. beilstein-journals.org This transformation has been successfully applied to both ester and amide derivatives of this compound, affording the corresponding dimeric products in good yields and with excellent diastereoselectivity. nih.gov

Table 1: Optimization of Copper-Catalyzed Dimerization of Ethyl 4,4-dichloro-2-butenoate

| Entry | Base (equiv.) | B₂pin₂ (equiv.) | Ligand | Solvent | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | NaOt-Bu (2.0) | 2.0 | SIMes | Toluene | 25 | 60:40 |

| 2 | NaOt-Bu (2.0) | 1.0 | SIMes | Toluene | 45 | 60:40 |

| 3 | NaOt-Bu (2.0) | 0.5 | SIMes | Toluene | 20 | 60:40 |

| 4 | NaOt-Bu (1.0) | 1.0 | SIMes | Toluene | 30 | 60:40 |

| 5 | LiOt-Bu (2.0) | 1.0 | SIMes | Toluene | 55 | >98:2 |

| 6 | KOt-Bu (2.0) | 1.0 | SIMes | Toluene | 35 | 90:10 |

| 7 | LiOt-Bu (2.0) | 1.0 | SIMes | THF | 40 | 85:15 |

| 8 | LiOt-Bu (2.0) | 1.0 | SIPr | Toluene | 60 | >98:2 |

Data sourced from studies by Fañanás-Mastral and coworkers. nih.govbeilstein-journals.org Reactions were run on a 0.2 mmol scale. Yield refers to the isolated product. Diastereomeric ratio was determined by GC analysis of the reaction crude.

The proposed mechanism for this copper-catalyzed dimerization provides insight into the unique role of the reagents. beilstein-journals.org The process is initiated by the formation of a copper-boryl (LCu-Bpin) complex. This complex undergoes a regioselective insertion into the carbon-carbon double bond of the 4,4-dichloro-2-butenoate substrate, generating a β-borylated organocopper species (Intermediate A). This intermediate exists in equilibrium with a copper-O-enolate (Intermediate B). beilstein-journals.org

A crucial step in the catalytic cycle is a salt metathesis reaction. In the presence of excess lithium tert-butoxide, the copper enolate (B) undergoes salt metathesis to generate a more reactive lithium enolate (Intermediate C) and regenerates a copper alkoxide species (LCuOt-Bu), which closes the copper catalytic cycle. beilstein-journals.orgbeilstein-journals.org The formation of this lithium enolate is consistent with the high diastereoselectivity observed when using lithium bases. beilstein-journals.org

This highly reactive lithium enolate then acts as a nucleophile, undergoing a diastereoselective conjugate addition to a second molecule of the ethyl 4,4-dichloro-2-butenoate. The presence of the two chlorine atoms on the electrophilic substrate is believed to be key for both the viability and the diastereoselectivity of this step, possibly through coordination with the lithium cation in the transition state. beilstein-journals.org The final steps involve an intramolecular proton abstraction and elimination to yield the dimeric product. beilstein-journals.org

Intramolecular Cyclization Reactions for Carbocyclic Systems

The densely functionalized dimerization products are valuable synthetic intermediates. beilstein-journals.org Their structure, featuring two ester groups, a gem-dichloride, and a dichloroalkene moiety, offers multiple handles for further chemoselective transformations. nih.gov One of the most significant applications is their conversion into densely functionalized (2,2-dichlorovinyl)cyclopropanes. beilstein-journals.org

This transformation is achieved through a base-mediated intramolecular cyclization. beilstein-journals.org The presence of two enolizable ester groups and an aliphatic gem-dichloride within the dimer's structure allows for a base to induce an intramolecular nucleophilic substitution, leading to the formation of a three-membered carbocyclic ring. beilstein-journals.org The choice of base and reaction conditions influences the yield and diastereoselectivity of the resulting cyclopropane (B1198618). For instance, using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) at 50 °C provides good yield and high diastereoselectivity for the cyclization of ester-derived dimers. researchgate.net These functionalized cyclopropanes are important scaffolds found in bioactive compounds like permethrin (B1679614) and alpha-cypermethrin. researchgate.net

Table 2: Base-Promoted Intramolecular Cyclization to Form (2,2-Dichlorovinyl)cyclopropanes

| Entry | Substrate Substituent (Y) | Base | Temperature (°C) | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | OEt | CsF | 70 | 16 | 80 | 50:50 |

| 2 | OEt | Cs₂CO₃ | 70 | 16 | 55 | 61:39 |

| 3 | OEt | TBAF | 70 | 16 | 32 | 80:20 |

| 4 | OEt | TBAF | 50 | 16 | 70 | 83:17 |

| 5 | Ot-Bu | TBAF | 50 | 17 | 61 | 81:19 |

Data sourced from studies by Fañanás-Mastral and coworkers. researchgate.net Reactions were run on a 0.1 mmol scale. Yield refers to the isolated product. Diastereomeric ratio was determined by ¹H NMR analysis of the reaction crude.

Nucleophilic and Electrophilic Activation Strategies

The this compound framework is an α,β-unsaturated carbonyl compound, which implies a rich potential for both nucleophilic and electrophilic activation.

In principle, nucleophilic activation can occur via several pathways. A nucleophile could attack the electrophilic carbonyl carbon in a classic nucleophilic acyl substitution. Alternatively, conjugate (or Michael) addition is a plausible pathway, where a nucleophile attacks the β-carbon of the carbon-carbon double bond, which is activated by the electron-withdrawing ester group. The enolate formed in the copper-catalyzed dimerization is an example of a nucleophile generated in situ that engages in a conjugate addition. beilstein-journals.org

Electrophilic activation strategies would typically involve the reaction of an electrophile with the carbon-carbon double bond. Given the presence of the electron-withdrawing carbonyl group, this double bond is electron-deficient, making it less reactive towards common electrophiles compared to an isolated alkene. However, specific reagents and catalysts can facilitate such additions. While detailed studies focusing solely on simple electrophilic additions to this compound are not as prominent as the catalytic pathways, this mode of reactivity remains a fundamental possibility.

Derivatization and Advanced Functionalization of 4,4 Dichloro 2 Butenoic Acid Frameworks

Synthesis of Densely Functionalized Cyclopropane (B1198618) Scaffolds

A notable application of 4,4-dichloro-2-butenoic acid derivatives is in the synthesis of highly functionalized cyclopropanes. A key methodology involves a copper-catalyzed dimerization of these derivatives when reacted with bis(pinacolato)diboron (B136004). beilstein-journals.orgnih.govnih.gov This process yields dimeric structures that are rich in functional groups, including two ester or amide groups, an aliphatic gem-dichloride, and a dichloroalkene unit. nih.govresearchgate.net These intermediates are ideal precursors for the subsequent chemo- and diastereoselective synthesis of chlorocyclopropanes. beilstein-journals.orgnih.gov

The transformation into cyclopropanes is typically achieved through a base-mediated intramolecular cyclization. beilstein-journals.orgnih.gov The choice of base and reaction conditions can selectively determine which cyclopropane scaffold is formed. beilstein-journals.orgbeilstein-journals.org For instance, treating the dimeric products with bases like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) can yield (2,2-dichlorovinyl)cyclopropanes, a structural motif present in bioactive compounds such as the insecticides permethrin (B1679614) and alpha-cypermethrin. beilstein-journals.orgresearchgate.netbeilstein-journals.org

The proposed mechanism for the initial dimerization starts with the generation of a copper-boron complex (LCu–pin) from a copper alkoxide and bis(pinacolato)diboron. beilstein-journals.orgresearchgate.netbeilstein-journals.org This complex undergoes regioselective insertion into the this compound derivative, forming a β-borylated organocopper species. beilstein-journals.orgbeilstein-journals.org This intermediate exists in equilibrium with a copper enolate, which then undergoes salt metathesis with a lithium base to generate a lithium enolate. beilstein-journals.orgnih.govbeilstein-journals.org This enolate subsequently acts as a nucleophile, attacking a second molecule of the butenoic acid derivative to form the dimer. beilstein-journals.orgresearchgate.netbeilstein-journals.org

| Dimerization Starting Material | Catalyst/Base System | Solvent | Yield | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| Ethyl 4,4-dichloro-2-butenoate | Cu/SIPr, LiOt-Bu | Toluene (B28343) | 60% | >98:2 | researchgate.netresearchgate.net |

| Other 4,4-dichloro-2-butenoates | Cu-Bpin, LiOt-Bu | Not specified | Good | Excellent | beilstein-journals.org |

| 4,4-dichloro-2-butenamides | Cu-Bpin, LiOt-Bu | Not specified | Good | Excellent | beilstein-journals.org |

| Cyclization Starting Material (Dimer) | Base | Temperature | Product | Yield | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|---|

| Dimer of Ethyl 4,4-dichloro-2-butenoate | TBAF | 50 °C | Cyclopropane 16 | 70% | 83:17 | nih.gov |

| Dimer of other 4,4-dichloro-2-butenoate | TBAF | 50 °C | Cyclopropane 17 | 61% | 81:19 | beilstein-journals.orgnih.gov |

| Bisamide Dimer 9 | KOt-Bu | Not specified | Cyclopropane 20 | Not specified | Not specified | researchgate.netbeilstein-journals.org |

Transformations Leading to Novel Carbocyclic and Heterocyclic Structures

The functional group-rich framework of this compound and its derivatives serves as a versatile platform for synthesizing a variety of cyclic structures. The dimerization-cyclization sequence is a powerful method for creating novel, densely functionalized carbocyclic (2,2-dichlorovinyl)cyclopropanes. beilstein-journals.orgbeilstein-journals.org

A significant finding is the divergent reactivity observed depending on the nature of the carboxylic acid derivative and the base used for cyclization. beilstein-journals.orgbeilstein-journals.org While the dimerized ester derivatives yield one type of cyclopropane scaffold with TBAF, attempting the cyclization on a bisamide derivative (dimer 9 ) with the same base was unsuccessful. researchgate.netbeilstein-journals.org However, switching the base to potassium tert-butoxide (KOt-Bu) led to the selective formation of a different cyclopropane scaffold, product 20 , demonstrating how reaction conditions can be tuned to produce distinct carbocyclic structures. researchgate.netbeilstein-journals.orgbeilstein-journals.org

Furthermore, related butenoic acid structures can be employed to construct heterocyclic systems. For example, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrine (B355649) yields a butanoic acid derivative which, upon reaction with hydrazines, forms pyridazinone heterocycles. mdpi.com This derivative can be further modified to create other heterocyclic compounds, such as chloropyridazines and their thio-derivatives. mdpi.com While this specific example does not start from this compound itself, it illustrates a plausible synthetic route to heterocycles from a similar butenoic acid backbone.

Stereoselective Transformations and Control Strategies

A key feature of the transformations involving this compound derivatives is the high degree of stereocontrol that can be achieved. The copper-catalyzed dimerization reaction proceeds with excellent levels of chemo-, regio-, and diastereoselectivity. beilstein-journals.orgnih.govresearchgate.net

The choice of the base is a critical factor in controlling the diastereoselectivity of the dimerization. Research has shown that using a lithium-based cation, specifically from lithium tert-butoxide (LiOt-Bu), is crucial for achieving high levels of diastereoselectivity. beilstein-journals.orgnih.govbeilstein-journals.org The proposed mechanism suggests that the formation of a key lithium enolate intermediate dictates the stereochemical outcome of the reaction as it adds to the second molecule of the butenoic acid derivative. beilstein-journals.orgresearchgate.netbeilstein-journals.org Using other bases, such as sodium tert-butoxide (NaOt-Bu), results in significantly lower diastereoselectivity. beilstein-journals.org

In the subsequent conversion of the dimer to the cyclopropane scaffold, both the base and temperature play important roles in the stereochemical outcome. For instance, in the TBAF-mediated cyclization of the dimerized ester, decreasing the reaction temperature from 70 °C to 50 °C improved the yield and maintained good diastereoselectivity (83:17 dr). nih.gov These findings highlight that careful selection of reagents and reaction parameters allows for precise control over the stereochemistry of the final products. researchgate.net

Carbon-Carbon and Carbon-Heteroatom Bond Formation Methodologies

The derivatization of this compound showcases effective methodologies for both carbon-carbon (C-C) and carbon-heteroatom (C-X) bond formation, which are fundamental processes in organic synthesis. scholaris.calibretexts.org

The copper-catalyzed dimerization is a prime example of a C-C bond-forming reaction, where a new bond is created between two molecules of the butenoic acid derivative. beilstein-journals.orgresearchgate.net This is followed by a second crucial C-C bond formation during the intramolecular cyclization, which establishes the three-membered cyclopropane ring. beilstein-journals.orgnih.gov These reactions expand the carbon framework and introduce significant molecular complexity in a controlled manner.

Carbon-heteroatom bond formation is inherent in the synthesis of the starting materials, which are typically esters (C-O bonds) or amides (C-N bonds) of this compound. beilstein-journals.org Furthermore, transformations of these frameworks can lead to new C-X bonds. The synthesis of pyridazinone heterocycles from a related butenoic acid involves the formation of multiple C-N bonds to construct the ring system. mdpi.com The subsequent reaction of a chloropyridazine intermediate with thiourea (B124793) to form a pyridazine (B1198779) thione is a clear example of C-S bond formation. mdpi.com These transformations often rely on transition metal catalysis, with copper being a particularly effective catalyst for promoting such bond formations under mild conditions. nih.govchemrxiv.org

Applications of 4,4 Dichloro 2 Butenoic Acid Derivatives in Complex Organic Synthesis

Utilization as Versatile Building Blocks

The inherent reactivity of 4,4-dichloro-2-butenoic acid derivatives makes them exceptional building blocks for the synthesis of complex molecular frameworks. beilstein-journals.orgnih.govnih.govresearchgate.netbeilstein-journals.org A significant advancement in this area is the copper-catalyzed dimerization of these derivatives when reacted with bis(pinacolato)diboron (B136004) (B₂pin₂). beilstein-journals.orgnih.govnih.govresearchgate.netresearchgate.net This process yields densely functionalized products with a high degree of chemo-, regio-, and diastereoselectivity. beilstein-journals.orgnih.govresearchgate.net The resulting molecules, featuring two ester groups, an aliphatic gem-dichloride, and a dichloroalkene unit, serve as versatile platforms for further chemical transformations. beilstein-journals.orgnih.gov

A key application of these dimerized products is in the stereoselective synthesis of chlorocyclopropanes. beilstein-journals.orgnih.govresearchgate.net The high degree of functionalization within the dimer allows for subsequent base-mediated intramolecular cyclization, leading to the formation of densely functionalized (2,2-dichlorovinyl)cyclopropanes. beilstein-journals.org This transformation highlights the utility of this compound derivatives in generating structurally complex and synthetically useful cyclopropane (B1198618) scaffolds. beilstein-journals.orgresearchgate.net

The versatility of these building blocks extends to various ester and amide derivatives of this compound, which also undergo the dimerization reaction with good yields and excellent diastereoselectivity. beilstein-journals.org This adaptability allows for the generation of a diverse library of functionalized building blocks suitable for a range of synthetic targets.

Precursor Roles in Advanced Chemical Synthesis

Beyond their direct use as building blocks, derivatives of this compound function as critical precursors in more elaborate synthetic strategies. Their unique chemical reactivity allows them to participate in transformations that set the stage for the construction of advanced molecular architectures.

One notable example is their divergent reactivity in copper-catalyzed borylative coupling reactions. beilstein-journals.org While typical allylic gem-dichlorides react with alkynes to yield allylboration products, alkyl 4,4-dichloro-2-butenoates undergo a dimerization process instead. beilstein-journals.orgresearchgate.net This distinct reactivity pathway opens up access to unique dimeric structures that would be difficult to synthesize through other means. These dimers, as precursors, can then be selectively transformed into a variety of complex molecules.

The general class of butenoic acid derivatives, including chlorinated and other substituted variants, are recognized as intermediates in the production of pharmaceuticals and agrochemicals. ontosight.ai The specific substitution patterns on the butenoic acid backbone, such as those found in this compound, provide a chemical handle for further elaboration into biologically active compounds.

Strategies for Construction of Densely Functionalized Molecules

The strategic use of this compound derivatives enables the efficient construction of molecules with a high density of functional groups. The copper-Bpin mediated dimerization is a prime example of such a strategy. beilstein-journals.orgnih.govresearchgate.netbeilstein-journals.org This reaction assembles two molecules of the butenoic acid derivative, creating a product with a significantly increased molecular complexity in a single step. beilstein-journals.org

The resulting dimer is a testament to dense functionalization, possessing multiple sites for subsequent reactions. beilstein-journals.org The presence of two enolizable esters alongside an aliphatic gem-dichloride and a dichloroalkene moiety offers a rich playground for chemoselective modifications. beilstein-journals.org For instance, the base-promoted intramolecular cyclization to form chlorocyclopropanes demonstrates a strategy to convert this densely functionalized intermediate into a new, highly substituted cyclic system. beilstein-journals.org

The diastereoselectivity of the dimerization reaction, particularly when using a lithium-based cation, is a crucial element of the strategy for controlling the stereochemistry of the final complex molecule. beilstein-journals.org This level of control is paramount in modern organic synthesis, where the precise three-dimensional arrangement of atoms is often critical for biological activity or material properties. The ability to generate such densely functionalized and stereochemically defined molecules from relatively simple starting materials underscores the strategic importance of this compound derivatives in contemporary synthetic chemistry. beilstein-journals.org

| Reactant | Product | Reaction Type | Key Features | Reference |

| Alkyl 4,4-dichloro-2-butenoates and B₂pin₂ | Densely functionalized dimer | Copper-catalyzed dimerization | High chemo-, regio-, and diastereoselectivity | beilstein-journals.org |

| Dimerized product | Densely functionalized (2,2-dichlorovinyl)cyclopropanes | Base-mediated intramolecular cyclization | Stereoselective synthesis of complex cyclopropanes | beilstein-journals.org |

| 4,4-dichloro-2-butenoates and Alkynes | Dimerization product (divergent reactivity) | Copper-catalyzed borylative coupling | Access to unique dimeric structures | beilstein-journals.org |

Computational and Theoretical Investigations of 4,4 Dichloro 2 Butenoic Acid and Its Reactivity

Quantum Chemical Studies on Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to investigate the reactivity of 4,4-dichloro-2-butenoic acid derivatives. A notable study on the copper-catalyzed dimerization of these compounds utilized a specific level of theory to model the reaction system. researchgate.net

The choice of computational method is crucial for obtaining accurate results. In the investigation of the dimerization of ethyl 4,4-dichloro-2-butenoate, researchers used the B3LYP-D3 functional. researchgate.net This functional combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional and includes a dispersion correction (D3) to better account for non-covalent interactions. The calculations were performed with a sophisticated basis set and a solvent model to simulate the reaction conditions realistically. researchgate.net

| Parameter | Specification |

|---|---|

| Level of Theory | B3LYP-D3/6-311++G(d,p)-SDD THF(SMD)//B3LYP-D3/6-31G(d)-SDD |

| Functional | B3LYP-D3 |

| Basis Set (Geometry Optimization) | 6-31G(d)-SDD |

| Basis Set (Single-Point Energy) | 6-311++G(d,p)-SDD |

| Solvent Model | SMD (Solvation Model based on Density) for Tetrahydrofuran (THF) |

These computational tools allow for the examination of the electronic structure, which dictates the molecule's reactivity. The presence of two chlorine atoms at the γ-position and the conjugated system of the butenoic acid derivative are key features influencing its chemical behavior. beilstein-journals.org

Mechanistic Probing via Computational Chemistry

Computational chemistry serves as a powerful tool for elucidating complex reaction mechanisms. For the copper-catalyzed dimerization of this compound derivatives, DFT calculations were instrumental in proposing a plausible reaction pathway. researchgate.netepa.gov This reaction is noteworthy as it deviates from the expected reactivity when compared to other allylic gem-dichlorides. semanticscholar.org

The proposed mechanism, supported by computational studies, involves several key steps:

Initial Cu-Bpin Insertion: The reaction is thought to commence with the insertion of a copper-boryl species (Cu-Bpin) into the C-Cl bond of the 4,4-dichloro-2-butenoate. epa.govsemanticscholar.org

Keto-Enol Isomerization and Salt Metathesis: This is followed by a keto-enol isomerization. Subsequent salt metathesis with a lithium base is crucial and leads to the formation of a lithium enolate. The use of a lithium base was found to be critical for achieving high diastereoselectivity. semanticscholar.org

Nucleophilic Attack: The generated enolate then acts as a nucleophile, attacking a second molecule of the this compound derivative. semanticscholar.org This step is responsible for the formation of the carbon-carbon bond that links the two monomer units.

The computational analysis of the free energy profile of the reaction helps in identifying the most favorable pathway and understanding the high levels of chemo-, regio-, and diastereoselectivity observed experimentally. researchgate.net The presence of two chlorine atoms on the starting material was found to be essential for the dimerization to occur. beilstein-journals.org

| Step | Description | Key Species |

|---|---|---|

| 1 | Insertion of the active copper catalyst into a C-Cl bond. | Copper-boryl complex (Cu-Bpin) |

| 2 | Rearrangement and reaction with a base to form a reactive intermediate. | Lithium enolate |

| 3 | Carbon-carbon bond formation between two monomer units. | Dimeric product |

Predictive Modeling of Reaction Outcomes and Selectivity

While detailed predictive models for the broad reactivity of this compound are not extensively documented in the reviewed literature, the mechanistic insights gained from computational studies lay the groundwork for their development. Predictive modeling in chemistry often relies on understanding the underlying principles of reactivity and selectivity, which can be derived from detailed mechanistic investigations. rsc.org

The computational study of the dimerization reaction provides a clear example of how theoretical calculations can rationalize and predict selectivity. researchgate.net The excellent diastereoselectivity of the reaction was explained by the specific interactions within the transition state, which are influenced by the choice of base. semanticscholar.org

Future predictive models for the reactions of this compound could be developed by:

Expanding the Scope of Computational Studies: Investigating a wider range of reaction partners and conditions to build a database of reactivity.

Developing Quantitative Structure-Activity Relationships (QSAR): Correlating the structural features of reactants and catalysts with reaction outcomes.

Utilizing Machine Learning: Training algorithms on existing experimental and computational data to predict the outcomes of new reactions.

The detailed understanding of how the electronic properties and structural features of this compound and its derivatives govern their reactivity in specific, computationally-modeled reactions is a critical first step toward building more comprehensive predictive tools.

Advanced Analytical Techniques for Structural and Mechanistic Characterization

Spectroscopic Methods for Elucidating Molecular Structures of Derivatives

Spectroscopic techniques are fundamental tools for the structural characterization of organic molecules. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, provide a wealth of information regarding the connectivity of atoms and the nature of functional groups within the derivatives of 4,4-dichloro-2-butenoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful method for determining the precise structure of these derivatives in solution. Both ¹H and ¹³C NMR spectroscopy are routinely employed.

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms. For derivatives of this compound, key diagnostic signals include the vinyl protons of the butenoate backbone and the protons of the ester or amide group. For instance, in ethyl 4,4-dichloro-2-butenoate, the vinyl protons appear as doublets or doublets of doublets in the δ 6.0-7.1 ppm region, with coupling constants (J-values) indicating their geometric relationship. beilstein-journals.org

¹³C NMR spectroscopy reveals the carbon framework of the molecule. The carbonyl carbon of the ester or amide group is typically observed as a downfield signal (δ 163-170 ppm), while the carbons of the double bond and the dichlorinated carbon atom also have characteristic chemical shifts. beilstein-journals.org Two-dimensional NMR techniques, such as COSY and HMBC, are often used to establish the connectivity between different parts of the molecule, which was crucial in determining the relative configuration of complex dimerization products. beilstein-journals.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. In the derivatives of this compound, characteristic IR absorptions include:

Strong stretching vibrations for the carbonyl (C=O) group of the acid, ester, or amide, typically appearing in the range of 1650-1750 cm⁻¹. mdpi.com

Stretching vibrations for the carbon-carbon double bond (C=C) of the butenoate chain. mdpi.com

Vibrations corresponding to C-Cl bonds.

The following table summarizes representative NMR data for several derivatives of this compound, illustrating the application of this technique in their structural elucidation. beilstein-journals.org

| Compound | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) |

| Ethyl 4,4-dichloro-2-butenoate | 7.02 (dd, J = 15.3, 6.8 Hz, 1H), 6.25 (d, J = 6.8 Hz, 1H), 6.15 (dd, J = 15.3, 1.1 Hz, 1H), 4.25 (q, J = 7.1 Hz, 2H), 1.32 (t, J = 7.1 Hz, 3H) | 164.9, 142.4, 123.1, 68.1, 61.2, 14.1 |

| tert-Butyl 4,4-dichloro-2-butenoate | 6.86 (dd, J = 15.6, 7.3 Hz, 1H), 6.22 (d, J = 6.9 Hz, 1H), 6.02 (d, J = 15.2 Hz, 1H), 1.45 (s, 9H) | 163.7, 141.4, 124.9, 82.0, 68.2, 27.7 |

| N,N-Dimethyl-4,4-dichloro-2-butenamide | 7.05 (dd, J = 15.1, 6.8 Hz, 1H), 6.74 (dd, J = 15.1, 1.1 Hz, 1H), 6.32 (dd, J = 6.8, 1.0 Hz, 1H), 3.73 (s, 3H), 3.27 (s, 3H) | 164.6, 141.8, 120.7, 68.8, 62.0, 32.4 |

| 1-(4,4-Dichloro-2-butenoyl)pyrrolidine | 6.83 (dd, J = 15.5, 7.0 Hz, 1H), 6.28 (m, 2H), 2.31 (s, 3H) | 197.0, 140.9, 130.2, 68.5, 27.9 |

Chromatographic and Mass Spectrometric Approaches for Reaction Monitoring and Product Analysis

Chromatographic and mass spectrometric methods are essential for analyzing reaction mixtures, purifying products, and confirming their molecular weights and formulas.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. In the context of this compound chemistry, GC is frequently used to monitor the progress of reactions and to determine the ratio of products, particularly when stereoisomers are formed. For example, in the copper-catalyzed dimerization of ethyl 4,4-dichloro-2-butenoate, GC analysis of the crude reaction mixture was used to determine the diastereomeric ratio of the products under different reaction conditions. beilstein-journals.orgnih.gov This allows for rapid optimization of reaction parameters to achieve high selectivity.

Flash Column Chromatography is the standard method for the purification of the products on a preparative scale. Following a reaction, the crude mixture is loaded onto a silica (B1680970) gel column, and a solvent system of appropriate polarity is used to separate the desired product from starting materials, byproducts, and catalysts. beilstein-journals.org

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. It is often coupled with a chromatographic technique, such as GC (GC-MS) or liquid chromatography (LC-MS).

GC-MS combines the separation power of GC with the detection capabilities of MS, making it an ideal tool for identifying components in a complex mixture. researchgate.net In studies of disinfection byproducts, GC-MS has been used to identify and quantify related dihalo-oxo-butenoic acids in environmental samples. unc.edu

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. Techniques like Atmospheric Pressure Chemical Ionization (APCI) are used to ionize the synthesized derivatives of this compound, and the measured mass is compared to the calculated mass for the expected formula, providing unambiguous confirmation of the product's identity. beilstein-journals.org

The following table provides examples of how these techniques are applied in the analysis of reactions involving this compound derivatives.

| Analytical Task | Technique Used | Findings and Application | Source |

| Reaction Monitoring | Gas Chromatography (GC) | Determined the diastereomeric ratio (dr) of dimerization products, enabling optimization of reaction conditions for selectivity. | nih.gov |

| Product Purification | Flash Column Chromatography | Isolated pure dimerization and cyclopropane (B1198618) products from crude reaction mixtures using silica gel and solvent gradients. | beilstein-journals.org |

| Structure Confirmation | High-Resolution Mass Spectrometry (HRMS-APCI) | Confirmed the elemental composition of novel synthesized compounds by matching the calculated and found molecular masses. | beilstein-journals.org |

| Mixture Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | Identified and quantified various chlorinated butenoic acid derivatives and related compounds in complex mixtures. | researchgate.netunc.edu |

Methodological Innovations in Characterization of Dihalo-Butenoic Acid Derivatives

Recent research has not only focused on synthesizing new derivatives of dihalo-butenoic acids but also on developing innovative methodologies to understand their reactivity and characterize the resulting complex products.

A significant methodological innovation has been the investigation and characterization of a novel copper-catalyzed dimerization of this compound derivatives. beilstein-journals.orgresearchgate.net This reaction was unexpected, as these substrates were anticipated to undergo a different reaction pathway. researchgate.net The characterization of this new transformation required a sophisticated combination of analytical techniques.

The innovation lies in the systematic approach used to elucidate the reaction mechanism and the structure of the highly functionalized products:

Discovery through Discrepancy: The initial observation that alkyl 4,4-dichloro-2-butenoates deviated from the expected reactivity of other allylic gem-dichlorides prompted a dedicated investigation. researchgate.net

Integrated Analytical Approach: The structure of the unusual "dimer" product was solved not by a single technique, but by the combined application of 1D and 2D NMR spectroscopy (to determine the complex stereochemistry), HRMS (to confirm the unexpected molecular formula), and X-ray crystallography on subsequent derivatives. beilstein-journals.orgbeilstein-journals.org

Mechanistic Investigation via Control Experiments: The proposed reaction mechanism was supported by a series of carefully designed control experiments. For instance, running the reaction in the absence of the diboron (B99234) reagent or in the presence of a trapping agent like methanol (B129727) provided crucial insights, which were analyzed using GC-MS and NMR to identify the intermediates or their byproducts. beilstein-journals.org

This comprehensive approach, combining reaction monitoring, advanced spectroscopic elucidation, and mechanistic experiments, represents an innovation in the characterization of dihalo-butenoic acid derivatives. It has unveiled a new synthetic pathway, demonstrating that these molecules are versatile building blocks for creating densely functionalized cyclopropanes, which are themselves valuable in organic synthesis. beilstein-journals.org This work highlights how modern analytical methods are essential for discovering and understanding novel chemical reactivity.

Future Research Directions and Uncharted Reactivity of 4,4 Dichloro 2 Butenoic Acid

Development of Novel Catalytic Systems for Enhanced Selectivity

The reactivity of 4,4-dichloro-2-butenoic acid derivatives is significantly influenced by the catalytic system employed. Recent research has demonstrated that copper catalysts are effective in promoting a rare dimerization process of these substrates when reacted with bis(pinacolato)diboron (B136004). rsc.orgsnnu.edu.cnresearchgate.netnih.gov This reaction proceeds with notable chemo-, regio-, and diastereoselectivity, yielding densely functionalized products. rsc.orgsnnu.edu.cnresearchgate.netnih.gov

However, the full potential of catalysis in controlling the reaction pathways of this compound is far from realized. A key area for future research lies in the development of novel catalytic systems to further enhance selectivity and to unlock new transformations. The screening of a variety of ligands, including N-heterocyclic carbenes (NHCs), bisphosphines, and phosphines, has shown that excellent chemo- and diastereoselectivity can be maintained across different ligand types in the copper-catalyzed dimerization. cas.org This suggests a robustness in the catalytic system that invites further exploration.

Future efforts should be directed towards:

Ligand Modification: Systematic modification of the steric and electronic properties of ligands, such as N-heterocyclic carbenes (NHCs), could fine-tune the selectivity of existing transformations. For instance, the introduction of bulky or electron-withdrawing/donating groups on the ligand scaffold can influence the coordination geometry around the copper center, thereby impacting the stereochemical outcome of the reaction.

Exploration of Other Transition Metals: While copper has shown promise, other transition metals like palladium, rhodium, or nickel could offer complementary reactivity. These metals are known to catalyze a wide range of cross-coupling and cycloaddition reactions, and their application to this compound could lead to the discovery of entirely new synthetic routes.

Bimetallic Catalysis: The use of synergistic bimetallic catalysis, where two different metals work in concert, could provide access to reaction pathways that are not achievable with a single catalyst. nih.gov This approach has been successful in other areas of organic synthesis and holds considerable potential for the functionalization of this compound.

A summary of the optimization studies for the copper-catalyzed dimerization of a 4,4-dichloro-2-butenoate derivative is presented below, highlighting the influence of the base and solvent on the reaction's efficiency.

| Entry | Base (equiv) | Solvent | Yield (%) | Diastereomeric Ratio |

| 1 | LiOt-Bu (2.0) | Dioxane | 75 | >20:1 |

| 2 | NaOt-Bu (2.0) | Dioxane | 60 | 4:1 |

| 3 | KOt-Bu (2.0) | Dioxane | 58 | 2:1 |

| 4 | LiOt-Bu (2.0) | THF | 65 | >20:1 |

| 5 | LiOt-Bu (2.0) | CH₂Cl₂ | 40 | >20:1 |

Data adapted from optimization studies on the Cu–Bpin-mediated dimerization of this compound derivatives. researchgate.netnih.gov

Exploration of Asymmetric Synthetic Applications

A significant frontier in the chemistry of this compound is the development of asymmetric synthetic applications. The creation of chiral molecules is of paramount importance in medicinal chemistry and materials science, and the dense functionality of this compound makes it an attractive starting material for the synthesis of complex, optically active compounds.

Currently, there is a dearth of research on the enantioselective transformations of this compound. However, recent breakthroughs in the asymmetric catalysis of structurally related allylic gem-dichlorides provide a clear roadmap for future investigations. nih.gov For instance, the use of a chiral N-heterocyclic carbene-copper catalyst has enabled the highly enantio- and diastereoselective allylboration of alkynes with allylic gem-dichlorides. nih.gov This methodology allows for the creation of a chiral center adjacent to a Z-alkenyl chloride with excellent levels of stereocontrol. nih.gov

Future research in this area should focus on:

Chiral Ligand Design: The development of new chiral ligands specifically tailored for this compound derivatives is crucial. The success with chiral sulfonate-bearing NHC ligands in related systems suggests that ligands capable of secondary interactions with the substrate could be particularly effective in inducing high levels of enantioselectivity. nih.gov

Asymmetric Cyclopropanation: The dimeric products obtained from the copper-catalyzed reaction of this compound derivatives can be converted into densely functionalized cyclopropanes. researchgate.netnih.gov Developing an asymmetric variant of this cyclization would provide access to chiral cyclopropane (B1198618) building blocks, which are valuable motifs in natural products and pharmaceuticals.

Enantioselective Functionalization: Exploring enantioselective reactions that directly functionalize the double bond or the dichloromethyl group of this compound would significantly broaden its synthetic utility. This could include asymmetric dihydroxylation, epoxidation, or nucleophilic substitution reactions.

The table below summarizes the results of a copper-catalyzed asymmetric allylboration of an alkyne with an allylic gem-dichloride, demonstrating the potential for achieving high enantioselectivity in reactions involving this class of compounds.

| Product | Yield (%) | Enantiomeric Ratio (e.r.) |

| Chiral skipped diene 1 | 85 | 98:2 |

| Chiral skipped diene 2 | 78 | 97:3 |

| Chiral skipped diene 3 | 92 | 99:1 |

Data adapted from studies on the copper-catalyzed asymmetric allylboration of alkynes with allylic gem-dichlorides. nih.gov

Expanding the Scope of Synthetic Utility via New Reaction Pathways

Beyond the known dimerization and subsequent cyclization reactions, there is a vast, unexplored landscape of potential reaction pathways for this compound. The unique combination of a carboxylic acid, a double bond, and a dichloromethyl group within a small molecule offers numerous opportunities for novel transformations.

One promising avenue is the use of the dimeric products as platforms for further synthetic elaboration. These molecules, which feature two ester groups, an aliphatic gem-dichloride, and a dichloroalkene unit, are ripe for selective functionalization. researchgate.net For example, the gem-dichloro and dichloroalkene moieties can be targeted for different transformations, allowing for a stepwise construction of molecular complexity. The conversion of these dimers into densely functionalized chlorocyclopropanes is a testament to this potential. researchgate.netnih.govnih.gov

Future research should aim to uncover new reaction pathways, including:

[n+m] Cycloaddition Reactions: The electron-deficient double bond in this compound could participate in various cycloaddition reactions, such as [4+2] (Diels-Alder), [3+2], and [2+2] cycloadditions. These reactions would provide rapid access to complex cyclic and polycyclic structures.

Radical Chemistry: The dichloromethyl group can be a precursor to radical intermediates. Exploring the radical-mediated functionalization of this compound could lead to novel C-C and C-heteroatom bond-forming reactions.

Multicomponent Reactions: Designing one-pot, multicomponent reactions involving this compound would be a highly efficient strategy for building molecular complexity. These reactions could involve the simultaneous formation of multiple bonds and stereocenters.

Allylboration Reactions: Inspired by the successful asymmetric allylboration of other allylic gem-dichlorides, exploring similar reactions with this compound derivatives could lead to the synthesis of chiral skipped dienes bearing a carboxylic acid functionality. nih.gov This would open up new avenues for the synthesis of complex natural products and bioactive molecules.

The chemodivergent reactivity observed in the copper-catalyzed borylative couplings of allylic gem-dichlorides underscores the potential for discovering new reaction pathways for this compound. researchgate.netnih.gov While some substrates lead to allylboration products, derivatives of this compound undergo dimerization, highlighting the subtle electronic and steric factors that can be harnessed to control reactivity. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 4,4-Dichloro-2-butenoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves halogenation and oxidation steps. For example, chlorination of 2-butenoic acid derivatives using reagents like chlorine gas or sodium hypochlorite in ethanol/water mixtures under reflux conditions (3–6 hours) can yield the dichlorinated product . Catalysts such as aluminum chloride may enhance regioselectivity. Post-synthesis purification via recrystallization or chromatography is critical to isolate high-purity compounds.

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- Spectroscopy : FT-IR for functional group identification (e.g., C=O stretch at ~1700 cm⁻¹, C-Cl stretches at 600–800 cm⁻¹).

- Chromatography : HPLC or GC-MS to assess purity and quantify byproducts .

- Structural Elucidation : NMR (¹H/¹³C) to confirm substitution patterns and stereochemistry. For advanced validation, compare with PubChem-derived InChI keys or SMILES data .

Q. How can researchers design initial toxicity studies for this compound?

- Methodological Answer : Follow protocols from toxicological profiles of structurally related compounds (e.g., 2,4-Dichlorophenoxyacetic acid). Prioritize:

- In vitro assays : Cytotoxicity testing (e.g., MTT assay) in human cell lines (e.g., HepG2).

- Acute Exposure Models : Rodent studies to determine LD₅₀ and organ-specific effects.

- Literature Screening : Use databases like PubMed and TOXLINE with MeSH terms (e.g., "dichloro compounds," "butenoic acid derivatives") to identify analogous toxicokinetic data .

Advanced Research Questions

Q. How can contradictory data on the environmental persistence of this compound be resolved?

- Methodological Answer : Apply systematic review frameworks, such as:

- Two-Step Screening : Title/abstract screening followed by full-text review to exclude low-quality studies (e.g., 830 records reduced to 57 in ATSDR reports) .

- Meta-Analysis : Use tools like RevMan to harmonize data on degradation half-lives under varying pH, temperature, and microbial activity.

- Gray Literature : Include technical reports and conference proceedings to fill data gaps .

Q. What computational approaches predict the metabolic pathways of this compound?

- Methodological Answer :

- In Silico Modeling : Use software like ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism (e.g., hydroxylation, glucuronidation).

- Docking Studies : Map interactions with cytochrome P450 enzymes using PDB structures .

- Validation : Cross-reference predictions with experimental data from stable isotope tracing or mass spectrometry .

Q. How do researchers optimize experimental designs for studying structure-activity relationships (SAR) in halogenated butenoic acids?

- Methodological Answer :

- Variable Selection : Systematically vary substituents (e.g., Cl position, chain length) while controlling solvent polarity and reaction time .

- Data Analysis : Use multivariate regression (e.g., PLS) to correlate structural descriptors (e.g., Hammett σ constants) with bioactivity .

- Reproducibility : Adopt FAIR data principles—document protocols in platforms like Zenodo or ChemRxiv .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.